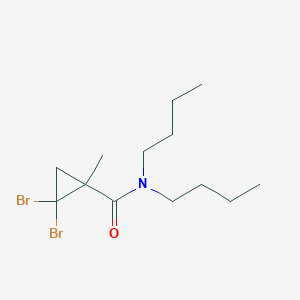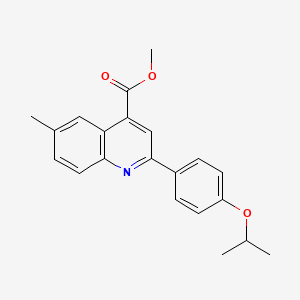
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide, also known as DMDNB, is a chemical compound that belongs to the family of N-methylcarbamates. It is a colorless to pale yellow liquid that is widely used in scientific research for its unique properties. DMDNB has gained popularity in recent years due to its potential applications in the field of neuroscience.
Mechanism of Action
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide acts by selectively blocking the activity of certain ion channels in neurons. It binds to the channel protein and prevents the movement of ions across the cell membrane. This results in a decrease in the excitability of the neuron and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific ion channels that it targets. In general, this compound has been shown to reduce the excitability of neurons and decrease synaptic transmission. This can lead to a variety of effects such as decreased muscle tone, sedation, and anticonvulsant activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of ion channel dysfunction in a controlled manner. However, one limitation of this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to prevent harm to researchers and the environment.
Future Directions
There are several future directions for the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in scientific research. One area of interest is the study of ion channel dysfunction in various neurological disorders. This compound could be used to investigate the role of specific ion channels in the development and progression of these disorders. Another potential application is the development of new drugs that target specific ion channels. This compound could serve as a starting point for the development of these drugs. Finally, the use of this compound in combination with other compounds could lead to the development of new therapeutic strategies for neurological disorders.
Synthesis Methods
The synthesis of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide involves the reaction of N,N-dibutyl-1-methylcyclopropanecarboxamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as distillation and chromatography.
Scientific Research Applications
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been extensively used in scientific research for its ability to selectively block the activity of certain ion channels in neurons. This property has made it a valuable tool for studying the role of these channels in various physiological processes such as synaptic transmission and neuronal excitability. This compound has also been used to study the effects of ion channel dysfunction in various neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NO/c1-4-6-8-16(9-7-5-2)11(17)12(3)10-13(12,14)15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMJMIYFVZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
